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molecular formula C8H9N3 B1625487 2-Amino-6-(methylamino)benzonitrile CAS No. 63365-24-2

2-Amino-6-(methylamino)benzonitrile

Cat. No. B1625487
M. Wt: 147.18 g/mol
InChI Key: ZFCWBWRUAGWYKM-UHFFFAOYSA-N
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Patent
US04504660

Procedure details

2-Amino-6-fluorobenzonitrile (200 mg) is heated in a sealed vessel in ethanol saturated with methylamine gas at 140° C. for 4 hrs. The solvent is evaporated, water is added and the product is extracted into methylene chloride. Evaporation of the solvent gives the title compound as an oil, (200 mg) which is converted to the crystalline hydrochloride with i-propanolic HCl-diethyl ether, m.p. 214°-216° C. (dec).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6](F)[C:3]=1[C:4]#[N:5].[CH3:11][NH2:12]>C(O)C>[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([NH:12][CH3:11])[C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC1=C(C#N)C(=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
ADDITION
Type
ADDITION
Details
water is added
EXTRACTION
Type
EXTRACTION
Details
the product is extracted into methylene chloride
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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